molecular formula C15H28N2O4 B15063031 TCO-PEG2-amine

TCO-PEG2-amine

Cat. No.: B15063031
M. Wt: 300.39 g/mol
InChI Key: XCPPYCGUCZZMQS-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

TCO-PEG2-amine is synthesized through a series of chemical reactions involving the attachment of a trans-cyclooctene (TCO) moiety to a polyethylene glycol (PEG) spacer, which is then linked to an amine group. The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of stable amide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

TCO-PEG2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    EDC: Used as an activator for amide bond formation.

    Tetrazine: Reacts with the TCO moiety in click chemistry reactions.

Major Products Formed

Scientific Research Applications

TCO-PEG2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

TCO-PEG2-amine functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two distinct ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCO-PEG2-amine is unique due to its specific combination of a TCO moiety, a short PEG spacer, and an amine group. This combination provides excellent versatility in bioorthogonal chemistry applications, enabling efficient and selective protein degradation .

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1-

InChI Key

XCPPYCGUCZZMQS-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCN

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.